Dimethylphosphinic chloride

Description

Properties

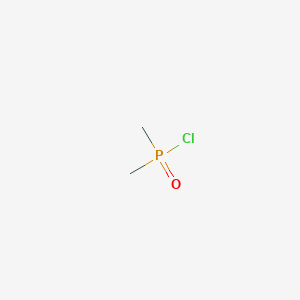

IUPAC Name |

[chloro(methyl)phosphoryl]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6ClOP/c1-5(2,3)4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNMBKFJYRAHPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149503 | |

| Record name | Dimethylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111-92-8 | |

| Record name | Phosphinic chloride, dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylphosphinic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001111928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphinic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of dimethylphosphinic chloride?

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of dimethylphosphinic chloride (CAS No. 1111-92-8). The information is compiled to support laboratory research and development activities, with a focus on data presentation, experimental considerations, and safety protocols.

Chemical Identity and Physical Properties

This compound is an organophosphorus compound with the chemical formula C₂H₆ClOP.[1][2] It is a solid at room temperature, appearing as a white to light yellow or tan crystalline substance.[3][4][5][6] It is recognized for its high reactivity, particularly its sensitivity to moisture.[1][3][7]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1111-92-8 | [3] |

| Molecular Formula | C₂H₆ClOP | [5][7] |

| Molecular Weight | 112.50 g/mol | [3][7] |

| Appearance | White to light yellow/pale cream/light red/tan crystalline powder or solid. | [3][4][5][8] |

| Melting Point | 65-75 °C (lit.) | [3][5][8] |

| Boiling Point | 204 °C (lit.) at 760 mmHg | [3][8] |

| Density | 1.158 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Solubility | Soluble in Chloroform (Sparingly), Methanol (Slightly).[1][4] Reacts with water. | |

| Flash Point | Not applicable | |

| InChI Key | CVNMBKFJYRAHPO-UHFFFAOYSA-N | [3][5] |

| Canonical SMILES | CP(=O)(C)Cl | [5][6] |

Chemical Reactivity and Applications

This compound is a highly reactive compound primarily used as a reagent in organic synthesis. Its reactivity is centered around the electrophilic phosphorus atom, making it susceptible to nucleophilic attack.

-

Moisture Sensitivity: The compound is highly sensitive to moisture and will readily hydrolyze to form dimethylphosphinic acid and hydrogen chloride gas.[1][3][7] This necessitates handling under inert and anhydrous conditions.

-

Phosphorylating Agent: It serves as an effective phosphorylating agent, used to introduce the dimethylphosphinyl group

onto various nucleophiles such as alcohols, amines, and thiols.(CH3)2P(O)− -

Peptide Synthesis: It is utilized in the protection of amino acids during peptide synthesis.[4][9]

-

Reagent in Synthesis: The compound has been used in the preparation of other organophosphorus compounds, such as dimethyl-ethynylphosphine oxide.[4] Studies have also investigated the kinetics and mechanisms of its reactions with anilines and pyridines in acetonitrile.[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. While specific spectral data points are not detailed in the provided search results, the availability of various spectra has been noted.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectra are available for this compound, which are essential for confirming its structure.[2][10]

-

Infrared (IR) Spectroscopy: IR spectra, specifically ATR-IR, are also available and can be used to identify functional groups present in the molecule.[2] The P=O bond typically shows a strong absorption in the IR spectrum.

Safety and Hazard Information

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[2][7][8] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 2: GHS Hazard and Safety Information

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | [4] |

| Signal Word | Danger | [4][8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [7][8] |

| Precautionary Statements | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P405, P501. (Summary: Do not breathe dust, wear protective gear, and follow specific first aid procedures for exposure). | [3][7][8] |

| Hazard Class | 8 | [3][4] |

| Packing Group | II | [3][4] |

| Storage | Store locked up in a refrigerator under an inert atmosphere.[1][4][8] It is designated under Storage Class 8A for combustible corrosive hazardous materials. |

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes, including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[8]

Experimental Protocols and Handling

Due to its reactivity, specific protocols must be followed when using this compound. The following section outlines general best practices derived from procedures for similar reactive organophosphorus chlorides.

General Handling Workflow:

The diagram below illustrates a logical workflow for handling a moisture-sensitive and corrosive reagent like this compound in a typical synthetic reaction.

References

- 1. 1111-92-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C2H6ClOP | CID 517954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Phosphinic chloride, dimethyl- | C2H6ClOP - Ereztech [ereztech.com]

- 4. This compound | 1111-92-8 [chemicalbook.com]

- 5. This compound, 97+% 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound, 97+% 0.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis and Structural Characterization of Dimethylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of dimethylphosphinic chloride ((CH₃)₂P(O)Cl), a key reagent in organic synthesis and a building block for various organophosphorus compounds. This document details a reliable two-step synthetic pathway and presents its complete structural elucidation through spectroscopic methods.

Physicochemical and Spectroscopic Data

The fundamental physical properties and key spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 1111-92-8 |

| Molecular Formula | C₂H₆ClOP |

| Molecular Weight | 112.49 g/mol |

| Appearance | White to pale cream crystalline solid |

| Melting Point | 68-75 °C |

| Boiling Point | 204 °C |

| Sensitivity | Moisture sensitive |

Table 2: NMR Spectroscopic Data for this compound (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | ~2.03 | Doublet | ²JP-H ≈ 14 Hz |

| ¹³C | Not available | Doublet | ¹JP-C not available |

| ³¹P | ~45.0 | Singlet | N/A |

Table 3: Infrared (IR) Spectroscopic Data for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 3000 | Medium | C-H stretch (asymmetric) |

| ~2910 - 2930 | Medium | C-H stretch (symmetric) |

| ~1410 - 1430 | Medium | CH₃ bend (asymmetric) |

| ~1250 - 1300 | Strong | P=O stretch |

| ~900 - 950 | Strong | P-C stretch (asymmetric) |

| ~750 - 800 | Strong | P-C stretch (symmetric) |

| ~500 - 550 | Strong | P-Cl stretch |

Synthesis Workflow

The synthesis of this compound is efficiently achieved through a two-step process, starting from commercially available thiophosphoryl chloride. The workflow involves the initial formation of tetramethylbiphosphine disulfide, which is then chlorinated to yield the final product.

References

CAS number and molecular structure of dimethylphosphinic chloride.

An In-depth Technical Guide to Dimethylphosphinic Chloride for Researchers

This guide provides comprehensive technical information on this compound, a versatile reagent in organic synthesis and drug discovery. It covers its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on methodologies relevant to scientific researchers and drug development professionals.

Chemical Identity and Properties

This compound is an organophosphorus compound with the CAS number 1111-92-8.[1][2][3][4][5] It is a moisture-sensitive, corrosive solid that serves as a key intermediate in various chemical transformations.[1][2][4]

Molecular Structure

The structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two methyl groups and one chlorine atom.

Caption: Molecular structure of this compound.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 1111-92-8 | [1][2][3][4][5] |

| Molecular Formula | C₂H₆ClOP | [1][2][3][4] |

| Molecular Weight | 112.50 g/mol | [5] |

| Appearance | White to yellow/tan crystalline solid | [2][4] |

| Melting Point | 65-71 °C | [5] |

| Boiling Point | 204 °C | [5] |

| SMILES | CP(=O)(C)Cl | [1][2][4][5] |

| InChI Key | CVNMBKFJYRAHPO-UHFFFAOYSA-N | [1][3][4][5] |

Synthesis and Reactions

This compound is a reactive compound used as a phosphorylating agent.[2] Its synthesis and subsequent reactions are central to its utility.

Representative Synthesis Protocol

While various methods exist for the synthesis of phosphinic chlorides, a common approach involves the controlled reaction of a Grignard reagent with phosphorus oxychloride.

Reaction: 2 CH₃MgBr + POCl₃ → (CH₃)₂P(O)Cl + 2 MgBrCl

Methodology:

-

Reaction Setup: A dry, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: Phosphorus oxychloride (POCl₃, 1.0 eq.) is dissolved in a dry, aprotic solvent such as anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) and cooled to 0 °C in an ice bath.

-

Grignard Addition: A solution of methylmagnesium bromide (CH₃MgBr, 2.0 eq.) in the same solvent is added dropwise from the dropping funnel to the stirred POCl₃ solution. The temperature is carefully maintained below 5 °C throughout the addition.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation or recrystallization to yield this compound.

Disclaimer: This is a representative protocol and should be adapted and optimized with appropriate safety precautions.

Applications in Research and Drug Development

This compound and related phosphinic acid derivatives are valuable in medicinal chemistry due to their diverse biological activities.[6]

Peptide Synthesis

This compound can be used as a coupling reagent to activate the carboxyl group of an N-protected amino acid, facilitating the formation of a peptide bond. It reacts with the carboxylic acid to form a mixed phosphinic-carboxylic anhydride (B1165640), which is a highly reactive intermediate.

Caption: Peptide bond formation via a mixed anhydride intermediate.

This method is valuable for coupling sterically hindered amino acids where other reagents might be less effective.

Experimental Protocols

Detailed and reproducible experimental methods are crucial for scientific research. The following section provides a protocol for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a reverse-phase HPLC method for the analysis and purity assessment of this compound.[2]

Methodology:

-

Column: Newcrom R1 or equivalent C18 reverse-phase column.[2]

-

Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and water containing 0.1% phosphoric acid (Solvent A). For mass spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[2]

-

Flow Rate: Typically 0.8 - 1.0 mL/min.

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm) or Mass Spectrometer.

-

Injection Volume: 5-20 µL.

Caption: General workflow for HPLC analysis of this compound.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][4] It is also sensitive to moisture and will hydrolyze to form hydrochloric acid and dimethylphosphinic acid.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials.

-

Spills: Neutralize spills with a suitable agent like sodium bicarbonate before cleanup.

Researchers should consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. Diphenylphosphinic Chloride synthesis - chemicalbook [chemicalbook.com]

- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. shimadzu.com [shimadzu.com]

Spectroscopic data (NMR, IR, Mass Spec) for dimethylphosphinic chloride.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for dimethylphosphinic chloride (CAS No. 1111-92-8), a crucial reagent and building block in organic and medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and use in complex synthetic pathways.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Expected)

| Parameter | Expected Value | Multiplicity | Notes |

| Chemical Shift (δ) | 1.5 - 2.5 ppm | Doublet | The methyl protons are coupled to the phosphorus nucleus. |

| Coupling Constant (²JP-H) | 10 - 20 Hz | - | The two-bond coupling between phosphorus and hydrogen is characteristic. |

Table 2: 13C NMR Spectroscopic Data (Expected)

| Parameter | Expected Value | Multiplicity | Notes |

| Chemical Shift (δ) | 20 - 40 ppm | Doublet | The methyl carbons are directly bonded to the phosphorus atom. |

| Coupling Constant (¹JP-C) | 80 - 120 Hz | - | A large one-bond coupling constant is expected. |

Table 3: 31P NMR Spectroscopic Data

| Parameter | Value | Multiplicity | Notes |

| Chemical Shift (δ) | ~65 ppm[1] | Singlet (Proton Decoupled) | Referenced to 85% H₃PO₄. |

Infrared (IR) Spectroscopy

Table 4: Key IR Absorption Bands (Expected)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| ~2980 - 2900 | C-H stretch (methyl) | Medium | Characteristic of alkyl groups. |

| ~1450 - 1380 | C-H bend (methyl) | Medium | Asymmetric and symmetric deformations. |

| ~1250 - 1300 | P=O stretch | Strong | A prominent and characteristic peak for phosphine (B1218219) oxides. |

| ~900 - 950 | P-C stretch | Strong | Corresponds to the phosphorus-carbon bond vibration. |

| ~500 - 600 | P-Cl stretch | Strong | Characteristic absorption for the phosphorus-chlorine bond. |

Mass Spectrometry (MS)

Table 5: Mass Spectrometry Data (Expected)

| m/z Value | Ion | Notes |

| 112 & 114 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for chlorine. |

| 97 | [M - CH₃]⁺ | Loss of a methyl group. |

| 77 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 62 | [(CH₃)₂P]⁺ | Dimethylphosphinyl cation. |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for organophosphorus compounds and are applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃CN). The solution should be filtered if any particulate matter is present to ensure homogeneity.

-

Instrumentation: NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected chemical shift range (e.g., 0-10 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon, though coupling to phosphorus will still be present.

-

The spectral width is set to encompass the expected range for organic molecules (e.g., 0-220 ppm).

-

Longer acquisition times or a higher number of scans are generally required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

³¹P NMR Acquisition:

-

A proton-decoupled one-pulse sequence is standard.

-

The spectral width is set to a wide range to cover the diverse chemical shifts of phosphorus compounds (e.g., -250 to +250 ppm).

-

85% H₃PO₄ is used as an external reference standard (δ = 0 ppm).

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.

-

KBr Pellet: A few milligrams of the sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Typically, spectra are recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or after separation by gas chromatography (GC/MS) or liquid chromatography (LC/MS). For GC/MS, the sample is dissolved in a volatile organic solvent.

-

Ionization: Electron ionization (EI) is a common method for this type of molecule, typically operating at 70 eV. Electrospray ionization (ESI) can also be used, particularly with LC/MS.

-

Mass Analysis: A mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions as a function of their m/z values.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Safe Handling and Storage of Dimethylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for dimethylphosphinic chloride (CAS No. 1111-92-8), a reactive compound utilized in various chemical syntheses, including peptide synthesis and as a precursor for organophosphorus compounds.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a solid, appearing as light red or yellow to pink to tan crystals or crystalline powder and chunks.[1][3][4] It is characterized by the chemical formula C2H6ClOP and a molecular weight of approximately 112.5 g/mol .[4][5] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 1111-92-8 | [1] |

| Molecular Formula | C2H6ClOP | [4] |

| Molecular Weight | 112.50 g/mol | [6] |

| Appearance | Light red solid; yellow to pink to tan crystals or crystalline powder and chunks | [1][3][4] |

| Melting Point | 65 - 72 °C / 149 - 161.6 °F | [2][3] |

| Boiling Point | 204 °C / 399.2 °F @ 760 mmHg | [2][3] |

| Solubility | Soluble in organic solvents, insoluble in water | [1] |

| Stability | Stable under normal conditions, but moisture sensitive | [1][4] |

Hazard Identification and Safety Precautions

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[3][4][5] It is essential to handle this compound with appropriate personal protective equipment and within a controlled environment.

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventative measures include:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[7]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[4][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][7]

Table 2: GHS Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

Source: GHS information aggregated from multiple sources.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound. The following equipment should be used:

-

Eye/Face Protection: Goggles or a face shield conforming to EN166 standards are required.[4][7]

-

Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[7]

-

Skin and Body Protection: Wear impervious clothing and appropriate protective gloves to prevent skin exposure.[4][7]

-

Respiratory Protection: For large-scale or emergency use, or when exposure limits may be exceeded, a respirator with a particulates filter conforming to EN 143 is recommended.[4]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling:

Storage:

-

Keep under a nitrogen atmosphere due to its moisture sensitivity.[3][4]

-

Incompatible with strong oxidizing agents and strong bases.[3]

Figure 1: Safe Handling and Storage Workflow

Caption: Workflow for the safe receipt, storage, handling, use, and disposal of this compound.

First Aid Measures

In the event of exposure, immediate medical attention is required.[3][4] The following first aid measures should be taken:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse.[3][4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[3][4]

-

Ingestion: Rinse mouth. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible, drink milk afterwards.[3][4]

Ingestion can cause severe swelling and damage to delicate tissues, with a danger of perforation.[3]

Figure 2: First Aid Decision Tree for this compound Exposure

Caption: Decision tree outlining immediate first aid actions for different routes of exposure to this compound.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and use personal protective equipment.[3][7] Sweep up and shovel the spilled material into suitable containers for disposal.[3] Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

Fire-Fighting Measures

In case of a fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[3] Hazardous combustion products include carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[3]

Experimental Protocols

This compound is a versatile reagent in organic synthesis. One of its documented applications is in the preparation of dimethyl-ethynylphosphine oxide.[2] While detailed, step-by-step experimental protocols are proprietary and specific to the research being conducted, a general methodology for its use as a phosphorylating agent can be outlined.

General Protocol for Phosphorylation using this compound:

-

Reaction Setup: All reactions should be conducted in an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of this compound. Glassware should be oven-dried and cooled under a stream of inert gas.

-

Solvent Selection: Anhydrous aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724) are typically used.

-

Reactant Addition: The substrate to be phosphorylated (e.g., an alcohol or amine) is dissolved in the chosen anhydrous solvent. A non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) is often added to neutralize the HCl generated during the reaction.

-

Phosphorylating Agent Addition: this compound, dissolved in the anhydrous solvent, is added dropwise to the cooled reaction mixture (typically 0 °C to -78 °C) with stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

-

Workup and Purification: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography, recrystallization, or distillation.

Note: This is a generalized protocol. The specific conditions, including stoichiometry, temperature, reaction time, and purification method, must be optimized for each specific substrate and desired product. Researchers should consult relevant literature for more detailed procedures related to their specific application.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. The material should be sent to an approved waste disposal plant.[3][4] Do not dispose of it with household waste or allow it to enter the sewage system.

This technical guide is intended to provide comprehensive safety, handling, and storage information for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 1111-92-8 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. This compound | C2H6ClOP | CID 517954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ジメチルホスフィン酸クロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. guidechem.com [guidechem.com]

- 8. tcichemicals.com [tcichemicals.com]

Delving into the Dawn of Organophosphorus Chemistry: An In-depth Technical Review of Early Research on Dimethylphosphinic Chloride

For Immediate Release

A comprehensive technical guide has been compiled, offering researchers, scientists, and drug development professionals a detailed look into the foundational research of dimethylphosphinic chloride. This whitepaper meticulously reviews the early synthesis, characterization, and experimental protocols of this pivotal organophosphorus compound, presenting a valuable historical and technical resource.

A Glimpse into the Past: The Genesis of this compound

The synthesis of this compound can be traced back to the pioneering work of August Wilhelm von Hofmann in the latter half of the 19th century. His extensive investigations into organophosphorus compounds laid the groundwork for this field of chemistry. While Hofmann's broader work on phosphinic acids and their derivatives is well-documented, a specific 1872 publication in the Berichte der deutschen chemischen Gesellschaft is a key early reference, though detailed experimental procedures for the dimethyl derivative in this specific text are not extensively elaborated.

Further significant contributions came from August Michaelis, whose work in the early 20th century, particularly a 1903 paper in Justus Liebigs Annalen der Chemie, provided deeper insights into the synthesis and reactions of various organophosphorus compounds, including phosphinic chlorides. These early explorations were characterized by the use of reagents and techniques that, while foundational, differ significantly from modern synthetic methods.

Foundational Synthesis and Experimental Protocols

Early methodologies for the synthesis of this compound were rooted in the reaction of phosphorus halides with organometallic reagents or through the oxidation and subsequent chlorination of precursor phosphines. The following sections provide a detailed look at the likely experimental protocols of the era, reconstructed from the foundational principles described in the historical literature.

Table 1: Early Synthesis of this compound - Reaction Parameters

| Parameter | Value |

| Reactants | Phosphorus Trichloride (B1173362) (PCl₃), Methylmagnesium Halide (CH₃MgX) or Zinc Dimethyl (Zn(CH₃)₂) |

| Reaction Solvent | Diethyl ether |

| Reaction Temperature | 0 °C to room temperature |

| Work-up Procedure | Hydrolysis with water, followed by distillation |

Experimental Workflow: A Conceptual Reconstruction

The synthesis likely involved the careful, dropwise addition of a methylating agent, such as a Grignard reagent (methylmagnesium halide), to a solution of phosphorus trichloride in anhydrous diethyl ether at a reduced temperature to control the exothermic reaction. The subsequent work-up would have involved hydrolysis to convert the intermediate phosphonous dichloride to dimethylphosphinic acid, followed by treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the final product, this compound.

Characterization in the Early Days

The characterization of newly synthesized compounds in the 19th and early 20th centuries relied on a limited set of techniques compared to the sophisticated analytical methods available today.

Table 2: Early Characterization Data for this compound

| Property | Method | Observed Value |

| Boiling Point | Distillation | Approx. 148-152 °C (at atmospheric pressure) |

| Elemental Analysis | Combustion Analysis | C, H, Cl, P ratios consistent with (CH₃)₂POCl |

| Reactivity | Reaction with water/alcohols | Vigorous reaction, formation of acidic products |

The determination of the boiling point was a crucial method for assessing purity. Elemental analysis, though laborious, provided the empirical formula, confirming the composition of the compound. The reactivity of the compound, particularly its vigorous reaction with water and alcohols to produce acidic substances (dimethylphosphinic acid and its esters, respectively), was a key chemical characteristic noted in early reports.

The Logic of Early Organophosphorus Synthesis

The synthetic strategies employed by Hofmann and his contemporaries were guided by the fundamental principles of chemical reactivity known at the time. The understanding of the nucleophilic character of organometallic reagents and the electrophilic nature of phosphorus halides was central to their approach.

This foundational work, driven by a systematic exploration of the reactivity of phosphorus compounds, not only led to the discovery of new molecules like this compound but also established the fundamental principles that continue to underpin the field of organophosphorus chemistry today. This technical guide serves as a testament to the ingenuity of these early pioneers and provides a valuable resource for contemporary researchers.

In-Depth Technical Guide: Thermodynamic and Kinetic Stability of Dimethylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and kinetic stability of dimethylphosphinic chloride ((CH₃)₂P(O)Cl). This compound is a reactive organophosphorus compound utilized in various chemical syntheses. A thorough understanding of its stability is paramount for safe handling, storage, and application in research and development, particularly within the pharmaceutical and fine chemical industries. This document consolidates available data on its physical properties, thermal decomposition, and reactivity, offering insights into its stability profile. Due to the limited availability of specific experimental thermodynamic and kinetic data for this compound, this guide also discusses general principles and experimental methodologies for assessing the stability of related organophosphorus compounds.

Introduction

This compound, with the chemical formula (CH₃)₂P(O)Cl, is a valuable reagent in organic synthesis, often employed for the introduction of the dimethylphosphinyl group. Its utility, however, is intrinsically linked to its stability under various conditions. This guide aims to provide a detailed technical resource on the thermodynamic and kinetic factors governing the stability of this compound.

Thermodynamic stability refers to the relative energy level of a compound under equilibrium conditions. Key parameters include the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°). These values indicate the spontaneity of the compound's formation from its constituent elements and its potential for decomposition into more stable products.

Kinetic stability , on the other hand, pertains to the rate at which a compound undergoes decomposition or reaction. It is characterized by parameters such as the decomposition temperature, activation energy (Ea) of decomposition, and reaction rate constants. A compound can be thermodynamically unstable but kinetically stable if the activation energy for its decomposition is high.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling and for understanding its behavior under different experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₂H₆ClOP | --INVALID-LINK-- |

| Molecular Weight | 112.50 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline solid | --INVALID-LINK-- |

| Melting Point | 65-71 °C (lit.) | --INVALID-LINK-- |

| Boiling Point | 204 °C (lit.) | --INVALID-LINK-- |

| Sensitivity | Moisture sensitive | --INVALID-LINK-- |

Thermodynamic Stability

Currently, there is a notable absence of experimentally determined standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and standard entropy (S°) values for this compound in publicly accessible databases. This lack of data necessitates the use of computational methods or analogies with similar compounds to estimate its thermodynamic stability.

Computational Approaches

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods (e.g., G3 or G4 theories), can provide reliable estimates of thermodynamic properties. These methods calculate the electronic structure and energy of a molecule, from which its enthalpy of formation and Gibbs free energy can be derived. For instance, isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, are often employed in these calculations to improve accuracy by canceling out systematic errors.

Estimation by Group Additivity Methods

Group additivity methods, such as the one developed by Benson, can be used to estimate the enthalpy of formation. This method relies on assigning specific values to different chemical groups within a molecule. However, the accuracy of this method is contingent on the availability of well-established group values for organophosphorus compounds, which can be limited.

Kinetic Stability

The kinetic stability of this compound is of critical practical importance, as it dictates its shelf-life and the conditions under which it can be safely handled and used in reactions.

Thermal Decomposition

This compound is known to be stable under normal storage conditions, which typically imply a cool, dry, and inert atmosphere due to its moisture sensitivity.[1][2] Upon heating, it undergoes decomposition. While the precise onset temperature of decomposition under various conditions (e.g., in an inert atmosphere versus in air) is not well-documented in the literature, safety data sheets indicate that hazardous decomposition products are formed upon thermal degradation. These products include:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Oxides of phosphorus (e.g., P₄O₁₀)

-

Hydrogen chloride (HCl) gas

The formation of these toxic and corrosive gases necessitates that any process involving the heating of this compound be conducted in a well-ventilated fume hood with appropriate safety precautions.

Caption: Thermal decomposition pathway of this compound.

Reactivity and Incompatibilities

The kinetic stability of this compound is significantly influenced by its reactivity with other substances. It is incompatible with:

-

Water: As a moisture-sensitive compound, it readily hydrolyzes in the presence of water. This reaction is typically rapid and exothermic, producing dimethylphosphinic acid and hydrochloric acid. The hydrolysis mechanism likely involves nucleophilic attack of water on the phosphorus center.

-

Strong Oxidizing Agents: Contact with strong oxidizing agents can lead to vigorous, potentially explosive, reactions.

-

Strong Bases: Strong bases can react with this compound, leading to deprotonation or other reactions that can compromise its stability.

Caption: Reactivity of this compound with incompatible substances.

Experimental Protocols for Stability Assessment

Due to the lack of specific experimental data for this compound, this section outlines general experimental protocols that can be employed to determine the thermodynamic and kinetic stability of this and related organophosphorus compounds.

Thermodynamic Stability Determination

5.1.1. Combustion Calorimetry

This is a primary method for determining the standard enthalpy of formation (ΔHf°) of organic compounds.

-

Principle: A precisely weighed sample of the compound is completely combusted in a bomb calorimeter under a high pressure of oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of combustion (ΔHc°) is calculated. The standard enthalpy of formation can then be determined using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, P₄O₁₀, and HCl).

-

Experimental Workflow:

-

Sample Preparation: A pellet of known mass of this compound is prepared. Due to its moisture sensitivity, this must be done in a dry, inert atmosphere (e.g., a glovebox).

-

Calorimeter Setup: The bomb calorimeter is assembled with the sample and pressurized with pure oxygen.

-

Combustion: The sample is ignited, and the temperature change of the surrounding water bath is precisely measured.

-

Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the solution of combustion products in any added water.

-

Calculation of ΔHf°: Using the balanced chemical equation for combustion and the known ΔHf° values of the products, the ΔHf° of this compound is calculated.

-

References

Solubility Profile of Dimethylphosphinic Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dimethylphosphinic chloride in common organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the available qualitative information and presents a detailed, generalized experimental protocol for the quantitative determination of its solubility. This guide is intended to assist researchers in handling and utilizing this compound in various experimental settings.

Physicochemical Properties of this compound

This compound is a reactive organophosphorus compound with the chemical formula (CH₃)₂P(O)Cl. It typically appears as a white to off-white crystalline solid and is known to be sensitive to moisture. Its reactivity makes it a versatile reagent in organic synthesis, including in the preparation of other organophosphorus compounds and as a protecting group for amino acids.

Qualitative Solubility of this compound

Published data on the quantitative solubility of this compound is scarce. However, several sources provide qualitative descriptions of its solubility in key organic solvents. This information is summarized in the table below. It is important to note that terms like "sparingly soluble" and "slightly soluble" are not precise and can vary between sources.

| Solvent | Chemical Formula | Qualitative Solubility | Source |

| Chloroform | CHCl₃ | Sparingly Soluble | [1][2][3] |

| Methanol | CH₃OH | Slightly Soluble | [1][2][3] |

| Acetonitrile (B52724) | CH₃CN | Soluble (inferred) | [1][2] |

Note: Solubility in acetonitrile is inferred from its use as a solvent in reaction kinetics studies involving this compound, which necessitates at least moderate solubility.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed, generalized protocol for determining the quantitative solubility of this compound in an organic solvent of interest. This protocol is based on standard laboratory practices for solubility determination and incorporates analytical techniques suitable for organophosphorus compounds.

Objective: To determine the saturation solubility of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of choice (e.g., acetonitrile, dichloromethane, tetrahydrofuran)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm, PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or Gas Chromatography (GC) system with a flame photometric detector (FPD) or mass spectrometer (MS).

-

Reference standard of this compound for calibration

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The solid phase should remain present.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of calibration standards of varying known concentrations.

-

-

Analytical Quantification:

-

Analyze the filtered saturated solution and the calibration standards using a suitable chromatographic method (HPLC or GC).

-

For HPLC analysis, a reverse-phase column can be employed with a mobile phase such as acetonitrile and water.

-

For GC analysis, a capillary column suitable for organophosphorus compounds should be used.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the calibration standards.

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L) using the determined concentration and the volume of the analyzed sample.

-

Safety Precautions:

-

This compound is corrosive and moisture-sensitive. Handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic solvents are flammable and may be toxic. Handle them in a well-ventilated area, away from ignition sources.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: A flowchart of the experimental workflow for the quantitative determination of solubility.

Logical Pathway for Solvent Selection

The choice of solvent is critical in research and development. The following diagram outlines a logical pathway for selecting an appropriate solvent based on the solubility of this compound.

Caption: A decision-making diagram for selecting a suitable solvent based on solubility requirements.

References

Quantum Chemical Calculations and Molecular Modeling of Dimethylphosphinic Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride ((CH₃)₂P(O)Cl) is an organophosphorus compound of significant interest due to its role as a reactive intermediate in the synthesis of various organophosphorus derivatives, including potential therapeutic agents and flame retardants. A thorough understanding of its molecular structure, vibrational properties, and electronic characteristics is crucial for predicting its reactivity and designing novel synthetic pathways. This technical guide provides an in-depth overview of the quantum chemical calculations and molecular modeling of this compound, presenting both experimental data and theoretical computational protocols.

Molecular Structure and Properties

This compound is a tetrahedral molecule with a phosphorus atom at its center, double-bonded to an oxygen atom and single-bonded to two methyl groups and a chlorine atom.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClOP | --INVALID-LINK-- |

| Molecular Weight | 112.50 g/mol | --INVALID-LINK-- |

| Melting Point | 65-71 °C | --INVALID-LINK-- |

| Boiling Point | 204 °C | --INVALID-LINK-- |

| IUPAC Name | [chloro(methyl)phosphoryl]methane | --INVALID-LINK-- |

Experimental Protocols: Quantum Chemical Calculations

Computational Methodology

-

Molecular Structure Input : The initial molecular structure of this compound can be built using standard molecular modeling software.

-

Geometry Optimization : The geometry of the molecule is optimized to find the lowest energy conformation. A widely used and reliable level of theory for organophosphorus compounds is the B3LYP functional with a 6-311++G(2d,3p) basis set. This level of theory provides a good balance between accuracy and computational cost for calculating geometric parameters and vibrational frequencies.

-

Vibrational Frequency Analysis : Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

To obtain the theoretical vibrational spectrum (infrared and Raman intensities and frequencies).

-

-

Electronic Property Calculation : Single-point energy calculations can be performed on the optimized geometry to determine various electronic properties, such as Mulliken charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

-

Solvation Effects : To model the behavior of the molecule in a solvent (e.g., water or an organic solvent), a continuum solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM), can be incorporated into the calculations.

Data Presentation: Vibrational Spectra

The following table summarizes the experimentally determined infrared and Raman vibrational frequencies for this compound as reported by Durig et al. (1967). These experimental values are essential for validating the results of theoretical calculations.

| Wavenumber (cm⁻¹) | Assignment |

| 2982 | CH₃ asymmetric stretch |

| 2914 | CH₃ symmetric stretch |

| 1412 | CH₃ asymmetric deformation |

| 1318 | CH₃ symmetric deformation |

| 1262 | P=O stretch |

| 950 | CH₃ rock |

| 885 | CH₃ rock |

| 755 | P-C asymmetric stretch |

| 685 | P-C symmetric stretch |

| 475 | P-Cl stretch |

| 355 | C-P-C bend |

| 300 | O=P-C bend |

| 260 | Cl-P-C bend |

| 210 | Torsion |

Data sourced from Durig, J. R., Wertz, D. W., Mitchell, B. R., Block, F., & Greene, J. M. (1967). Vibrational spectra of organophosphorus compounds. III. Infrared and Raman spectra of dimethylphosphinothioic chloride, dimethylphosphinothioic bromide, and this compound. The Journal of Physical Chemistry, 71(12), 3815–3823.

Mandatory Visualization

Computational Workflow

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

Caption: Computational workflow for this compound.

Molecular Structure and Atom Labeling

This diagram shows the molecular structure of this compound with atoms labeled for reference in vibrational mode analysis.

Caption: Labeled molecular structure of this compound.

Conclusion

The combination of experimental data and established computational protocols provides a robust framework for understanding the molecular characteristics of this compound. The vibrational data presented serves as a benchmark for theoretical models, while the outlined computational workflow offers a clear path for researchers to conduct their own in-silico investigations. Such studies are invaluable for elucidating reaction mechanisms, predicting spectroscopic properties, and guiding the development of new chemical entities in the field of drug discovery and materials science.

Methodological & Application

Application Notes and Protocols: Dimethylphosphinic Chloride as a Phosphinylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylphosphinic chloride, (CH₃)₂P(O)Cl, is a versatile phosphinylating agent employed in organic synthesis for the introduction of the dimethylphosphinyl moiety onto a variety of nucleophilic substrates. This functional group can serve as a protecting group, a synthetic intermediate for the preparation of more complex organophosphorus compounds, or to modulate the biological activity of a molecule. A comparative study of phosphinic chloride derivatives has suggested that this compound is more reactive towards oxygen nucleophiles than phosphochloridates like (MeO)₂POCl.[1] This heightened reactivity makes it an efficient reagent for the formation of phosphinic amides and esters. These application notes provide detailed protocols for the use of this compound in the phosphinylation of amines and alcohols, including its application in peptide synthesis.

Phosphinylation of Amines: Synthesis of N-Aryl/Alkyl-P,P-dimethylphosphinic Amides

The reaction of this compound with primary and secondary amines affords the corresponding N-substituted-P,P-dimethylphosphinic amides. These compounds are of interest in medicinal chemistry and can also serve as intermediates for further synthetic transformations. Phosphinamides have been employed as amine protecting groups and as substrates for imine activation.[2]

General Reaction Workflow

Caption: General workflow for the synthesis of N-Aryl/Alkyl-P,P-dimethylphosphinic Amides.

Experimental Protocol: Synthesis of N-Benzyl-P,P-dimethylphosphinic Amide

This protocol is adapted from a similar synthesis of N-benzyl-P,P-dimethyl-aminomethylphosphine oxide.[3]

Materials:

-

This compound

-

Triethylamine

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of benzylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure N-benzyl-P,P-dimethylphosphinic amide.

Quantitative Data:

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Chloromethyl-dimethylphosphine oxide, Benzylamine | Ethanol (B145695), reflux, 18h | N-benzyl-P,P-dimethyl-aminomethylphosphine oxide | 63% | [3] |

Phosphinylation of Alcohols and Phenols: Synthesis of Dimethylphosphinates

This compound reacts with alcohols and phenols in the presence of a base to form the corresponding dimethylphosphinate esters. Phenols are generally less reactive than alcohols and may require conversion to the more nucleophilic phenoxide ion for efficient reaction.[4]

General Reaction Workflow

Caption: General workflow for the synthesis of Alkyl/Aryl Dimethylphosphinates.

Experimental Protocol: Synthesis of Ethyl Dimethylphosphinate

Materials:

-

This compound

-

Anhydrous Ethanol

-

Anhydrous Pyridine

-

Anhydrous Diethyl Ether

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for work-up and purification

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of anhydrous ethanol (1.1 equivalents) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether.

-

Slowly add the ethanol/pyridine solution to the stirred solution of this compound via a dropping funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Upon completion, filter the reaction mixture to remove pyridinium (B92312) hydrochloride.

-

Wash the filtrate with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by fractional distillation to yield pure ethyl dimethylphosphinate.

Experimental Protocol: Synthesis of Phenyl Dimethylphosphinate

Materials:

-

This compound

-

Phenol

-

Sodium Hydroxide (B78521)

-

Anhydrous Toluene (B28343)

-

Round-bottom flask with a Dean-Stark trap

-

Magnetic stirrer

-

Dropping funnel

-

Standard glassware for work-up and purification

Procedure:

-

To a solution of phenol (1.0 equivalent) in toluene in a round-bottom flask equipped with a Dean-Stark trap, add sodium hydroxide (1.05 equivalents).

-

Reflux the mixture to azeotropically remove water and form the sodium phenoxide.

-

Cool the resulting suspension to room temperature.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous toluene via a dropping funnel.

-

Heat the reaction mixture to reflux and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After cooling to room temperature, filter the reaction mixture to remove sodium chloride.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure phenyl dimethylphosphinate.

Quantitative Data for Phosphinate Synthesis:

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Phosphoryl chloride, Octylmagnesium bromide, 1-Octanol | Pyridine, THF | Octyl dioctylphosphinate | 63% | [5] |

| Phosphoryl chloride, Dodecylmagnesium bromide, 1-Dodecanol | Pyridine, THF | Dodecyl didodecylphosphinate | 55% | [5] |

| Phosphoryl chloride, Phenylmagnesium bromide, 1-Octanol | Pyridine, THF | Octyl diphenylphosphinate | ~50% | [5] |

Application in Peptide Synthesis

Phosphinic chlorides, including this compound, can be utilized as coupling reagents in peptide synthesis. They react with the carboxyl group of an N-protected amino acid to form a mixed phosphinic anhydride (B1165640), which is a highly reactive species that readily undergoes aminolysis with the amino group of another amino acid or peptide to form the peptide bond.

Logical Relationship in Peptide Coupling

Caption: Activation and coupling steps in peptide synthesis using this compound.

Experimental Protocol: Dipeptide Synthesis using this compound

Materials:

-

N-α-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

-

Amino acid ethyl ester hydrochloride (e.g., H-Gly-OEt·HCl)

-

This compound

-

N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up and purification reagents

Procedure:

-

In a round-bottom flask, dissolve the N-α-Fmoc-protected amino acid (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to -15 °C.

-

Add N-Methylmorpholine (1.0 equivalent) and then this compound (1.0 equivalent). Stir the mixture for 1-2 minutes to form the mixed anhydride.

-

In a separate flask, neutralize the amino acid ethyl ester hydrochloride (1.0 equivalent) with N-Methylmorpholine (1.0 equivalent) in anhydrous DCM at 0 °C.

-

Add the neutralized amino acid ester solution to the mixed anhydride solution.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, wash the organic layer successively with 5% NaHCO₃, water, 1M HCl, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

The crude dipeptide can be purified by flash chromatography.

Comparative Data for Coupling Reagents:

While specific comparative data for this compound is limited, the following table provides a general comparison of different classes of coupling reagents used in peptide synthesis.

| Coupling Reagent Class | Example | Typical Yields | Advantages | Disadvantages |

| Carbodiimides | DCC, DIC | Good to Excellent | Inexpensive, widely used | Byproduct can be difficult to remove (DCC), potential for racemization |

| Phosphonium Salts | BOP, PyBOP, HBTU, HATU | Excellent | High efficiency, low racemization with additives | Can be expensive, potential for side reactions |

| Phosphinic Chlorides | BOP-Cl | Good to Excellent | Effective for hindered amino acids | Potential for racemization |

Safety Information

This compound is a corrosive and moisture-sensitive solid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

Disclaimer: The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should always be taken. The yields and reaction conditions may vary depending on the specific substrates and experimental setup.

References

- 1. researchgate.net [researchgate.net]

- 2. N-Benzyl-P-(2-ethylphenyl)-P-phenylphosphinic amide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Selective Substitution of POCl 3 with Organometallic Reagents: Synthesis of Phosphinates and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Phosphinate Esters via Dimethylphosphinic Chloride: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of phosphinate esters utilizing dimethylphosphinic chloride as a key reagent. Phosphinate esters are valuable structural motifs in medicinal chemistry and drug development, often serving as stable analogs of phosphate (B84403) esters or as precursors to more complex organophosphorus compounds. This protocol outlines a general and reliable method for the preparation of these esters through the reaction of this compound with various alcohols.

Introduction

Phosphinate esters are a class of organophosphorus compounds characterized by a P-C and a P-O-C bond. Their inherent stability compared to phosphate esters makes them attractive for use as phosphate mimics in the study of biological signaling pathways. Furthermore, the phosphinate core is a versatile scaffold for the development of enzyme inhibitors, haptens for catalytic antibody production, and probes for biochemical assays. The reaction of this compound with an alcohol provides a direct and efficient route to these valuable compounds, proceeding via a nucleophilic acyl substitution at the phosphorus center. The use of a base, such as pyridine (B92270) or triethylamine, is typically required to neutralize the hydrogen chloride byproduct generated during the reaction.

Reaction Workflow

The overall process for the synthesis of phosphinate esters from this compound and an alcohol is depicted in the workflow diagram below. The process begins with the careful handling of the reagents, followed by the reaction under controlled conditions, and concludes with the purification of the final product.

Caption: General workflow for the synthesis of phosphinate esters.

Experimental Protocol: Synthesis of Ethyl Dimethylphosphinate

This protocol describes the synthesis of ethyl dimethylphosphinate as a representative example. The same general procedure can be adapted for other primary and secondary alcohols with minor modifications to the reaction time and purification method.

Materials:

-

This compound

-

Anhydrous ethanol (B145695)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvent for column chromatography (e.g., ethyl acetate/hexane mixture)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR tubes and spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve anhydrous ethanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of this compound: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it dropwise to the cooled alcohol solution via a dropping funnel over 30 minutes.

-

Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography.

Quantitative Data

The following table summarizes the expected data for the synthesis of a representative phosphinate ester, ethyl dimethylphosphinate.

| Parameter | Value |

| Reactants | |

| This compound | 1.1 eq |

| Ethanol | 1.0 eq |

| Pyridine | 1.2 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 4-6 hours |

| Product | Ethyl Dimethylphosphinate |

| Yield | 85-95% |

| ¹H NMR (CDCl₃, 400 MHz) | |

| δ (ppm) | 4.10 (dq, 2H), 1.55 (d, 6H), 1.35 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | |

| δ (ppm) | 61.5 (d), 18.8 (d), 16.5 (d) |

| ³¹P NMR (CDCl₃, 162 MHz) | |

| δ (ppm) | ~50 ppm (relative to 85% H₃PO₄) |

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Signaling Pathway and Logical Relationship Diagram

The reaction proceeds through a nucleophilic substitution mechanism at the phosphorus center. The alcohol acts as the nucleophile, and pyridine serves as a base to activate the alcohol and neutralize the HCl byproduct.

Caption: Nucleophilic substitution mechanism for phosphinate ester synthesis.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous conditions are crucial for the success of the reaction.

This protocol provides a solid foundation for the synthesis of a variety of phosphinate esters. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

Application of dimethylphosphinic chloride in peptide synthesis and amino acid protection.

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to prevent undesired side reactions and ensure the formation of the correct peptide sequence. The ideal protecting group should be easy to introduce, stable under coupling conditions, and readily removable without affecting the peptide chain. Dimethylphosphinic chloride offers a potential alternative to more common protecting groups, forming a stable N-dimethylphosphinoyl (Dmp) amide linkage with the amino acid. This document provides detailed application notes and experimental protocols for the use of this compound in the protection of amino acids and their subsequent application in peptide synthesis. The methodologies presented are primarily based on established protocols for the analogous diphenylphosphinoyl (Dpp) protecting group, providing a strong foundational approach for researchers.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂H₆ClOP | [3] |

| Molecular Weight | 112.49 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 65-71 °C | [4] |

| Boiling Point | 204 °C | [4] |

| CAS Number | 1111-92-8 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-Dimethylphosphinoyl (Dmp) Protected Amino Acids

This protocol describes the protection of the α-amino group of an amino acid using this compound. The reaction proceeds via the amino acid ester, which is subsequently deprotected to yield the N-protected amino acid.[1]

Workflow for N-Dimethylphosphinoyl (Dmp) Amino Acid Synthesis

Caption: Workflow for the synthesis of N-Dmp-amino acids.

Materials:

-

Amino acid

-

Methanol

-

Trimethylchlorosilane (TMSCl)

-

This compound

-

N-Methylmorpholine (NMM)

-

Dichloromethane (DCM), anhydrous

-

Dioxane

-

1 M Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate (B1210297)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diatomaceous earth

Procedure:

-

Esterification of the Amino Acid:

-

Suspend the amino acid (1.0 eq.) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trimethylchlorosilane (2.0 eq.) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, until the reaction is complete (monitored by TLC).

-